molecular formula C23H24N4O3S B6474576 1-benzyl-5-oxo-N-[4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide CAS No. 2640846-58-6

1-benzyl-5-oxo-N-[4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide

Cat. No.: B6474576
CAS No.: 2640846-58-6
M. Wt: 436.5 g/mol
InChI Key: IORZTZMHZNXHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-benzyl-5-oxo-N-[4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core linked to a 3,4-dihydroquinazolin-4-one moiety. Its structure includes a benzyl group at the pyrrolidine ring and a propylsulfanyl substituent at position 2 of the quinazolinone ring.

Properties

IUPAC Name

1-benzyl-5-oxo-N-(4-oxo-2-propylsulfanylquinazolin-3-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-2-12-31-23-24-19-11-7-6-10-18(19)22(30)27(23)25-21(29)17-13-20(28)26(15-17)14-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORZTZMHZNXHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-5-oxo-N-[4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Basic Information

PropertyValue
Molecular Formula C23H24N4O3S
Molecular Weight 436.5 g/mol
CAS Number 2640846-58-6

The compound features a complex structure that includes a pyrrolidine ring and a quinazoline moiety, which are both known for their biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds with similar structures have been evaluated for their effects on A549 human lung adenocarcinoma cells. The results indicated a structure-dependent cytotoxicity, where specific modifications led to enhanced activity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Case Study: A549 Cell Line

In a controlled experiment, compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was assessed using the MTT assay. Notably, certain derivatives exhibited significant reductions in cell viability compared to the standard chemotherapeutic agent cisplatin. The most potent derivatives demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .

Antimicrobial Activity

The antimicrobial properties of the compound were also investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited selective antimicrobial activity, suggesting that modifications to the chemical structure can enhance efficacy against resistant pathogens .

Screening Against Resistant Strains

In vitro tests were performed on various clinically significant pathogens. The results showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, indicating the potential of these compounds as novel antimicrobial agents .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways that regulate cell growth and survival in cancer cells.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis or function, contributing to its effectiveness against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound’s closest structural analogs involve modifications to its substituents, particularly at the quinazolinone’s sulfur-containing side chain. Below is a detailed analysis of key differences and implications:

Substituent Variants: Propylsulfanyl vs. Propargylsulfanyl

A critical comparison arises with the compound 1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide (BB80832, CAS: 2640957-70-4), which replaces the target compound’s propylsulfanyl group with a propargylsulfanyl (prop-2-yn-1-ylsulfanyl) group .

Table 1: Structural and Physicochemical Comparison
Property Target Compound (Propylsulfanyl) BB80832 (Propargylsulfanyl)
Molecular Formula C₃H₇S substituent C₃H₃S substituent
Molecular Weight ~434.5 g/mol* 432.49 g/mol
Bond Type Single-bonded alkyl chain Triple-bonded propargyl
Reactivity Lower (saturated hydrocarbon) Higher (unsaturated alkyne)
Synthetic Complexity Moderate Higher (due to alkyne)

*Estimated based on BB80832’s formula (C₂₃H₂₀N₄O₃S) adjusted for propyl substitution.

The propargyl group introduces a reactive alkyne bond, which may enhance interactions with biological targets (e.g., covalent binding via Michael addition) but also increases oxidative instability.

Functional Group Impact on Bioactivity

While specific activity data for the target compound are unavailable, analogs like BB80832 highlight the role of substituents in modulating activity. For example:

  • Propargylsulfanyl (BB80832) : The triple bond may enhance binding to cysteine residues in enzymes, a strategy employed in irreversible kinase inhibitors.
Table 2: Hypothetical Pharmacological Comparison
Parameter Propylsulfanyl Variant Propargylsulfanyl Variant (BB80832)
Binding Affinity Moderate High (if covalent)
Metabolic Stability High Moderate (due to alkyne oxidation)
Toxicity Risk Low Higher (reactive intermediate risk)

Pricing and Availability

BB80832 is commercially available at research-scale quantities, with pricing as follows :

  • 1 mg: $574.00 (non-discounted), $402.00 (discounted)
  • 50 mg: $1,194.00 (non-discounted), $836.00 (discounted)

Research Findings and Strategic Considerations

Lumping Strategy for Structural Analogs

The lumping strategy, which groups compounds with similar structures for streamlined analysis, could apply here. For instance, propylsulfanyl and propargylsulfanyl variants might be lumped as "quinazolinone-pyrrolidine derivatives" in early-stage studies. However, their distinct reactivities necessitate separate evaluation in later stages to avoid oversimplification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.